molecular formula C9H12BrNO B1411795 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine CAS No. 1780707-98-3

1-[(5-Bromofuran-2-yl)methyl]pyrrolidine

Cat. No.: B1411795
CAS No.: 1780707-98-3
M. Wt: 230.1 g/mol
InChI Key: HCTLMDHYHQJNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromofuran-2-yl)methyl]pyrrolidine is an organic compound with the molecular formula C9H12BrNO It is a derivative of pyrrolidine, where a bromofuran group is attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine typically involves the reaction of 5-bromofurfural with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 5-bromofurfural and pyrrolidine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts and Reagents: A base such as sodium hydride or potassium carbonate is often used to facilitate the reaction.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromofuran-2-yl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a furan-methylpyrrolidine derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium thiolate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-methylpyrrolidine.

Scientific Research Applications

1-[(5-Bromofuran-2-yl)methyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets. The bromofuran group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pyrrolidine ring provides a stable framework that can interact with biological molecules, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromofuran-2-yl)methyl]-3-methoxypyrrolidine
  • 1-(5-bromofuran-2-yl)pyrrolidine

Uniqueness

1-[(5-Bromofuran-2-yl)methyl]pyrrolidine is unique due to the presence of both a bromofuran group and a pyrrolidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTLMDHYHQJNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine
Reactant of Route 3
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.